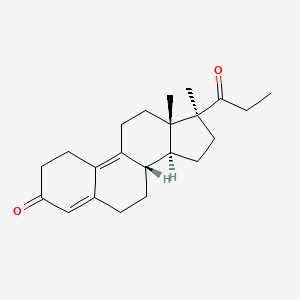
Promégestone
Vue d'ensemble
Description
Il est principalement utilisé dans le traitement hormonal substitutif de la ménopause et le traitement des troubles gynécologiques . La promégestone est un agoniste puissant du récepteur de la progestérone et a été largement utilisée dans la recherche scientifique comme radioligand du récepteur de la progestérone .
Applications De Recherche Scientifique
Promegestone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Employed in the study of progesterone receptor signaling and its effects on cellular processes.
Industry: Utilized in the development of hormone replacement therapies and contraceptives.
Mécanisme D'action
Target of Action
Promegestone, a synthetic progestogen, primarily targets the progesterone receptors in various tissues . These receptors play a crucial role in several biological processes, including the menstrual cycle, pregnancy, and embryogenesis .
Mode of Action
Promegestone exerts its effects by binding to progesterone receptors in target tissues such as the uterus, mammary glands, and the brain . Upon binding, it activates these receptors, which in turn modulate the expression of specific genes . This interaction leads to changes in cellular function and gene expression, mimicking the effects of the natural hormone progesterone .
Biochemical Pathways
It is also known to have weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity .
Pharmacokinetics
Promegestone is administered orally . It is metabolized in the liver through hydroxylation . The medication is largely a prodrug of trimegestone . The elimination half-life of trimegestone, the major active metabolite of promegestone, is between 13.8 and 15.6 hours
Result of Action
The molecular and cellular effects of Promegestone’s action are primarily related to its progestogenic activity. It mimics the effects of the natural hormone progesterone, influencing various reproductive processes . It has about 200% of the affinity of progesterone for the progesterone receptor . The endometrial transformation dosage of promegestone is 10 mg per cycle and its ovulation-inhibiting dosage is 0.5 mg/day .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Promegestone. For instance, a study found that Promegestone prevented systemic bacterial-endotoxin-induced preterm labor in mice, blocked uterine contractions, significantly inhibited all systemic inflammation-induced myometrial cytokines, and partially inhibited decidual and placental inflammation . . This suggests that inflammatory conditions could potentially influence the action and efficacy of Promegestone.
Analyse Biochimique
Biochemical Properties
Promegestone is a progestin, meaning it is an agonist of the progesterone receptor . This means it binds to and activates the progesterone receptor, mimicking the effects of the natural hormone progesterone . It interacts with albumin, a protein that carries various substances through the blood .
Cellular Effects
Promegestone has several effects on cells. It promotes myometrial relaxation during pregnancy . It also has an anti-edema effect in animal models of traumatic brain injury, decreasing lesion volume or increasing remaining tissue .
Molecular Mechanism
Promegestone exerts its effects at the molecular level primarily through its action as a progestin . As an agonist of the progesterone receptor, it binds to this receptor and activates it . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, Promegestone has been shown to delay term parturition and prevent systemic inflammation-mediated preterm birth in mice . It was found to block uterine contractions and significantly inhibit systemic inflammation-induced myometrial cytokines .
Dosage Effects in Animal Models
In animal models, the effects of Promegestone vary with dosage. For example, in a study on mice, Promegestone was administered at a dosage of 0.2 mg/dam and was found to prevent term labor and maintain pregnancy post-term .
Metabolic Pathways
Promegestone is metabolized in the liver through hydroxylation . The medication is largely a prodrug of trimegestone .
Transport and Distribution
Promegestone is taken orally and is distributed throughout the body, where it can exert its effects . It binds to albumin, which can carry it through the bloodstream to various tissues .
Subcellular Localization
As a progestin, it is known to bind to and activate the progesterone receptor, which is typically located in the cell nucleus . This suggests that Promegestone likely localizes to the nucleus after entering a cell.
Méthodes De Préparation
La promégestone est synthétisée par une série de réactions chimiques à partir d'un précurseur stéroïdien approprié. . La production industrielle de la this compound implique généralement l'utilisation de techniques de synthèse organique avancées pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
La promégestone subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des métabolites hydroxylés.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés alcooliques correspondants.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des groupes carbonyles, pour former différents dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions sont des dérivés hydroxylés et réduits de la this compound .
4. Applications de recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude de la chimie des stéroïdes.
Biologie : Employé dans l'étude de la signalisation du récepteur de la progestérone et de ses effets sur les processus cellulaires.
Industrie : Utilisé dans le développement de thérapies hormonales substitutives et de contraceptifs.
5. Mécanisme d'action
La this compound exerce ses effets en se liant au récepteur de la progestérone, un récepteur nucléaire qui régule l'expression des gènes. Lors de la liaison, la this compound active le récepteur, ce qui conduit à la transcription des gènes cibles impliqués dans divers processus physiologiques. Cette activation favorise la relaxation myométriale pendant la grossesse et inhibe la naissance prématurée médiée par l'inflammation systémique . Le principal métabolite actif de la this compound est la trimégestone, qui contribue également à ses effets biologiques .
Comparaison Avec Des Composés Similaires
La promégestone est similaire à d'autres progestatifs synthétiques tels que la trimégestone, l'acétate de nomégestrol et la mifépristone. elle possède des propriétés uniques qui la distinguent de ces composés :
Trimégestone : La this compound est en grande partie un prodrug de la trimégestone, ce qui signifie qu'elle est convertie en trimégestone dans l'organisme.
Acétate de nomégestrol : Contrairement à l'acétate de nomégestrol, la this compound possède une double liaison entre les carbones 9 et 10 et un groupe méthyle au carbone 17.
Les caractéristiques structurelles uniques de la this compound et son rôle de prodrug de la trimégestone contribuent à son profil pharmacologique distinct.
Propriétés
IUPAC Name |
(8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFCYTLOTYIJMR-XMGTWHOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036510 | |
| Record name | Promegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34184-77-5 | |
| Record name | Promegestone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34184-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promegestone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034184775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Promegestone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13602 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Promegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17alpha-methyl-17-propionylestra-4,9-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMEGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE0V2SQYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-di(propan-2-yl)phenyl] N-[2,6-di(propan-2-yl)phenoxy]sulfonylcarbamate](/img/structure/B1679101.png)
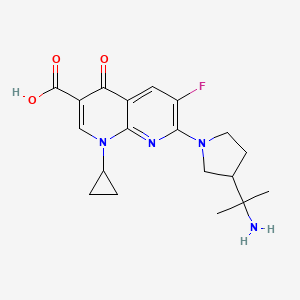
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
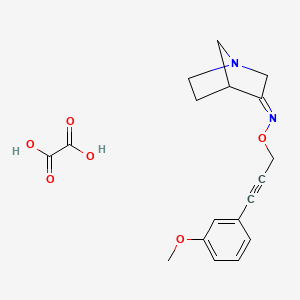
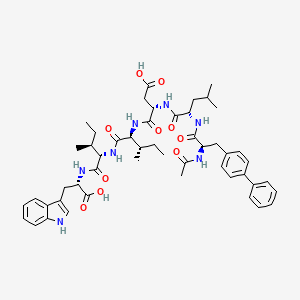
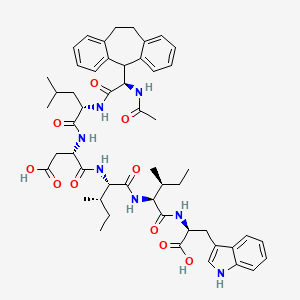
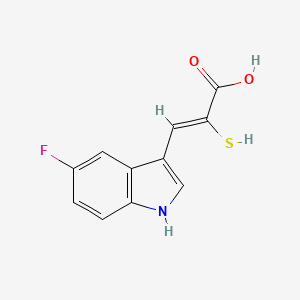
![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)
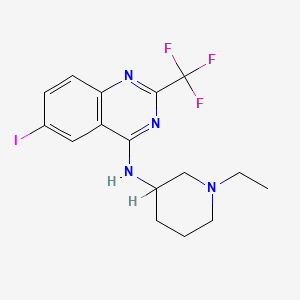
![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
